molecular formula C12H12N4O2 B2506379 N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448125-50-5

N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2506379
CAS No.: 1448125-50-5
M. Wt: 244.254
InChI Key: NITKDROLWFDHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core linked to a pyridinylcarboxamide moiety.

Properties

IUPAC Name

N-pyridin-4-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(14-9-2-4-13-5-3-9)10-8-11-16(15-10)6-1-7-18-11/h2-5,8H,1,6-7H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITKDROLWFDHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=NC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of 1,4-dipoles with pyridine derivatives . The reaction conditions often include the use of dimethyl acetylenedicarboxylate and pyridine as starting materials, with the cycloaddition proceeding regioselectively to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry due to its ability to coordinate with metal ions.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Medicine

The compound is being investigated for its therapeutic potential:

  • Cancer Treatment: Initial studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: A study published in the journal Molecules demonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines in vitro, indicating potential for development as an anticancer agent .

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[5,1-b][1,3]oxazine core is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Features and Molecular Properties
Compound Name / Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if available) Reference
N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide C₁₃H₁₃N₅O₂ 283.28 Pyridinylcarboxamide Not reported N/A
N-(3-chloro-4-fluorophenyl)- analog () C₁₄H₁₁ClFN₃O₂ 307.71 Halogenated aryl Not reported
N-[(4-fluorophenyl)methyl]- analog () C₁₄H₁₄FN₃O₂ 283.28 Fluorobenzylcarboxamide Not reported
Azetidin-1-yl-[3-(3-chlorophenyl)- analog () C₁₅H₁₅ClN₄O₂ 318.76 Chlorophenyl, azetidine carbonyl PDE4C IC₅₀ = 48.2 nM
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)- analog () C₁₈H₂₂N₄O₃ 342.40 Pyridinyloxycyclohexyl Not reported

Key Observations :

  • Electron-Withdrawing Groups : Halogenated aryl substituents (e.g., 3-chloro-4-fluorophenyl in ) may enhance binding affinity to hydrophobic pockets in target proteins.
  • Activity Correlation : The chlorophenyl-substituted analog in exhibits potent PDE4C inhibition (IC₅₀ = 48.2 nM), suggesting that aryl groups with moderate electron-withdrawing effects optimize activity .

Key Observations :

  • Carboxylic Acid vs. Carboxamide : The carboxylic acid derivative () may exhibit higher solubility at physiological pH but lower membrane permeability compared to carboxamides.
  • Safety : GDC-2394 (), a sulfonamide analog, demonstrated acceptable safety in preclinical studies, supporting the pyrazolo-oxazine scaffold’s tolerability .

Biological Activity

N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₅O
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 2034345-36-1

This compound features a pyrazolo[5,1-b][1,3]oxazine core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. It demonstrates potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and survival.
  • Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines associated with FGFR dysregulation. For instance, it has been reported to reduce cell viability in various cancer models by inducing apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. A study synthesized various derivatives and assessed their biological activities. Key observations include:

  • Substituent Effects : The presence of specific substituents on the pyridine ring influences the potency against FGFRs. For example, modifications that enhance hydrophobic interactions or hydrogen bonding with the target can lead to increased inhibitory activity.
CompoundSubstituentIC50 (nM)
1H250
2CH₃150
3Cl75

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Efficacy : In a xenograft model using NCI-H1581 cells (FGFR1-amplified), administration of the compound at a dose of 50 mg/kg resulted in a tumor growth inhibition (TGI) of approximately 91.6% . This underscores its potential as an anticancer agent.
  • Selectivity Profiles : Comparative studies with other pyrazolo derivatives have demonstrated that this compound exhibits selectivity towards FGFR over other kinases such as VEGFR and PDGFR, indicating a favorable safety profile for targeted cancer therapy .

Q & A

Q. What synthetic routes are reported for N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how is structural fidelity validated?

The compound is typically synthesized via cyclization of hydrazine derivatives with aldehydes/ketones to form the pyrazole ring, followed by oxazine ring closure. Key steps include refluxing in polar solvents (e.g., ethanol) with acid/base catalysts. Structural validation employs 1H/13C NMR (confirming ring fusion and substituents), HPLC-MS (purity >95%), and X-ray crystallography (for unambiguous conformation). Contaminants like uncyclized intermediates are monitored via TLC or LC-MS .

Q. Which in vitro assays are used to screen its activity as a PDE4 or NLRP3 inhibitor?

  • PDE4 inhibition : Radiolabeled cAMP hydrolysis assays using recombinant PDE4 isoforms (e.g., PDE4B), with IC50 values calculated via competitive binding .
  • NLRP3 inflammasome inhibition : LPS/ATP-primed THP-1 macrophages measure IL-1β release via ELISA. EC50 values are benchmarked against MCC950 .
  • Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) assess selectivity against RIPK1, MAPK, and other off-targets .

Q. How does the compound’s solubility and stability impact experimental design?

Solubility in aqueous buffers is limited (logP ~2.5), requiring DMSO stock solutions (10 mM) diluted to ≤0.1% in assays. Stability studies (pH 7.4 PBS, 37°C) show >80% integrity over 24 hours via LC-MS. For in vivo work, prodrug strategies (e.g., esterification) or co-solvents (PEG300) improve bioavailability .

Advanced Research Questions

Q. What structural modifications enhance NLRP3 binding affinity while mitigating hepatotoxicity?

Introducing basic amines (e.g., methylamino at C6) improves solubility (logD reduced by 0.5 units) and reduces renal precipitation. Substituting the pyridin-4-yl group with bulky heterocycles (e.g., indacenyl) increases NLRP3 selectivity (Ki <10 nM) but requires CYP450 inhibition assays to address metabolite-driven liver toxicity .

Q. How can conflicting data on anti-inflammatory efficacy across cell lines be resolved?

Discrepancies may arise from cell-specific NLRP3 expression or off-target effects (e.g., RIPK1 inhibition). Use gene-edited NLRP3−/− cells as negative controls. Orthogonal assays (e.g., ASC speck formation microscopy) confirm target engagement. Dose-response curves should span 0.1–100 μM to identify bell-shaped effects from solubility limits .

Q. What computational methods predict binding modes to RIPK1 or NLRP3?

Molecular docking (AutoDock Vina) using RIPK1 (PDB: 4NEU) or NLRP3 (homology models) identifies key interactions:

  • Pyrazolo-oxazine core forms H-bonds with Lys45 (RIPK1).
  • Sulfonamide group binds NLRP3 NACHT domain. Validate via alanine-scanning mutagenesis and SPR binding kinetics (KD <100 nM preferred) .

Q. Which in vivo models best evaluate pharmacokinetics and toxicity?

  • Rodent PK : IV/oral dosing in Sprague-Dawley rats (5 mg/kg) shows moderate clearance (CL = 20 mL/min/kg) and Vd ~1.5 L/kg. Bioavailability <30% necessitates formulation optimization .
  • Cynomolgus monkey safety : Daily dosing (10 mg/kg, 14 days) monitors creatinine (renal toxicity) and liver enzymes. Histopathology identifies compound precipitation in renal tubules .

Q. How can crystallography resolve ambiguities in target binding mechanisms?

Co-crystallization with NLRP3 (NACHT domain) uses hanging-drop vapor diffusion (20% PEG 3350, pH 8.5). Synchrotron X-ray (1.8 Å resolution) confirms sulfonamide interactions with Arg578 and Trp434. For unstable complexes, cryo-EM (2.5–3.0 Å) provides alternative structural insights .

Methodological Challenges

Q. What strategies address poor solubility in preclinical formulations?

  • Amorphous solid dispersions (HPMCAS-LF polymer) increase solubility 5-fold.
  • Lipid-based nanoemulsions (Labrafil/Cremophor EL) enhance oral absorption.
  • Salt formation (hydrochloride) improves aqueous solubility but requires pH stability testing .

Q. How to navigate patent landscapes for novel derivatives?

Key patents (e.g., Pfizer’s WO2019089750A1) claim pyrazolo-oxazine cores with specific substituents. Freedom-to-operate analysis should map excluded regions (e.g., unsubstituted C3 carboxamides) and prioritize non-obvious modifications (e.g., spirocyclic oxazines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.